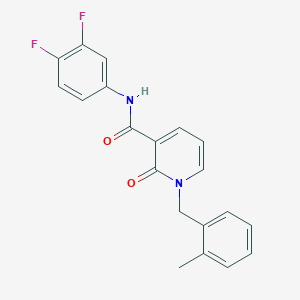

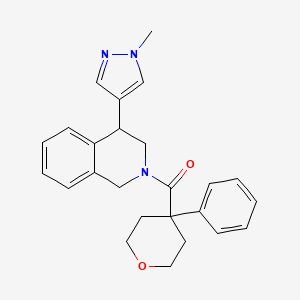

![molecular formula C15H16N4O4S B2959017 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898132-46-2](/img/structure/B2959017.png)

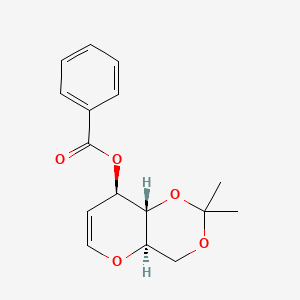

2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to the class of thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a series of chemical reactions . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored . A concise synthesis of novel 2,6-substituted 5-arylthiazolo-[4,5-d]pyrimidin-7(6H)-ones has been reported .Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolo[4,5-d]pyrimidin-7(6H)-one core . This core is interesting for drug discovery . The compounds have been investigated for various biological activities, including as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide information about the functional groups present in the molecule .科学的研究の応用

Synthesis and Characterization

Researchers have developed methods to synthesize polynuclear heterocycles, including thiazolopyrimidines, due to their significant biological activities. For example, El-Gazzar et al. (2006) prepared thienopyrimidine derivatives, including those fused with a thiazolo ring, to explore their biological activities. These compounds showed potential as inhibitors of adenosine kinase, platelet aggregation, and demonstrated antilukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Pharmacological Applications

The exploration of thiazolopyrimidine derivatives has extended into pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for cyclooxygenase-1/2 (COX-1/2) inhibition and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Effects

Another study by Sukanya et al. (2022) on the synthesis of thiazolopyrimidine derivatives highlighted their potential cytotoxic effects against cancer cell lines, along with notable anti-inflammatory effects. This suggests the importance of electron-withdrawing groups in enhancing the potency of these compounds (Sukanya, Venkatesh, Rao, & Joy, 2022).

作用機序

将来の方向性

The development of novel TopI inhibitors aimed to overcome the defects of current topoisomerase I inhibitors has achieved considerable interest . The future directions in this field could involve the design and synthesis of more potent and selective inhibitors based on the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold .

特性

IUPAC Name |

2-amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-22-9-4-3-8(7-10(9)23-2)5-6-19-12-11(24-14(16)17-12)13(20)18-15(19)21/h3-4,7H,5-6H2,1-2H3,(H2,16,17)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBGUZPNAXSKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

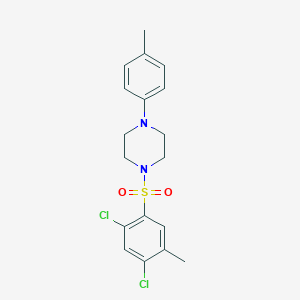

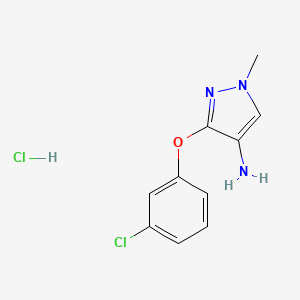

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

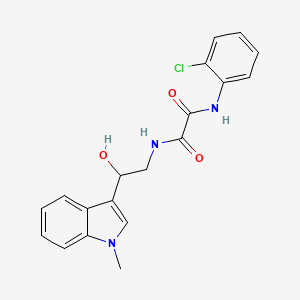

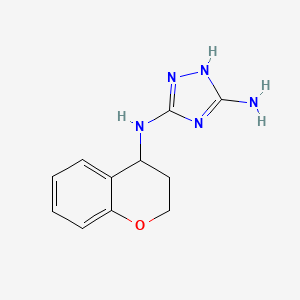

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

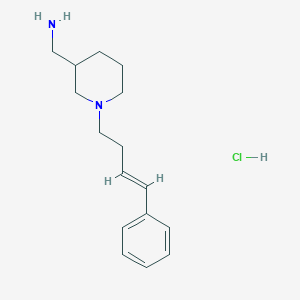

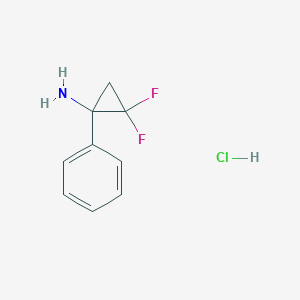

![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)